2,3-Dimethyl-5-(trifluoromethyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c1-6-7(2)15-10-4-3-8(5-9(6)10)11(12,13)14/h3-5,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZNEPYFRHNSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90511791 | |
| Record name | 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81558-19-2 | |
| Record name | 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90511791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 2,3 Dimethyl 5 Trifluoromethyl 1h Indole
Reactivity at the Indole (B1671886) Nitrogen (N-H) Position
The nitrogen atom in the indole ring of 2,3-dimethyl-5-(trifluoromethyl)-1H-indole possesses a lone pair of electrons and an acidic proton, making it a key site for reactivity. Deprotonation of the N-H group with a suitable base generates a highly nucleophilic indolide anion, which readily participates in substitution reactions.
N-Alkylation and N-Acylation: The most common reactions at the indole nitrogen are alkylation and acylation. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or tosylates, in the presence of a base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govbeilstein-journals.org The choice of base and solvent system can be critical for achieving high regioselectivity at the N-1 position. beilstein-journals.org For instance, the combination of NaH in THF is often effective for promoting N-1 selective alkylation on substituted azole scaffolds. beilstein-journals.org
Similarly, N-acylation can be performed using acyl chlorides or anhydrides. These reactions introduce an acyl group onto the nitrogen, which can serve as a protecting group or as a handle for further functionalization. It is important to note that the presence of the electron-withdrawing trifluoromethyl (CF₃) group at the C5 position decreases the electron density of the indole ring system, including the nitrogen atom. This deactivation makes the N-H proton more acidic but reduces the nucleophilicity of the corresponding anion, potentially requiring stronger bases or more reactive electrophiles compared to unsubstituted indoles.
N-trifluoromethylation of indoles is a particularly challenging transformation. Attempts to directly trifluoromethylate the nitrogen of 2,3-dimethyl-1H-indole via deprotonation followed by treatment with an electrophilic CF₃ source like a Togni reagent have been reported to be unsuccessful, highlighting the unique reactivity challenges associated with this class of compounds. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH), Solvent (e.g., THF, DMF) | 1-Alkyl-2,3-dimethyl-5-(trifluoromethyl)-1H-indole | nih.govbeilstein-journals.org |
| N-Acylation | RCOCl (Acyl Chloride) or (RCO)₂O, Base (e.g., Pyridine) | 1-Acyl-2,3-dimethyl-5-(trifluoromethyl)-1H-indole | rsc.org |
| N-Alkenylation | Ketone, T3P (Propane phosphonic acid anhydride) | 1-Alkenyl-2,3-dimethyl-5-(trifluoromethyl)-1H-indole | nih.gov |
Electrophilic and Nucleophilic Reactions on the Indole Ring System
The substitution pattern of this compound directs further reactions on the ring system in a highly specific manner.
Electrophilic Aromatic Substitution: Indoles are generally highly reactive towards electrophiles, with substitution typically occurring at the C3 position. researchgate.net However, in this compound, both the C2 and C3 positions are blocked by methyl groups. Consequently, electrophilic attack is redirected to the benzene (B151609) portion of the molecule.
The regiochemical outcome is governed by the competing directing effects of the indole nitrogen and the C5-trifluoromethyl group. The indole ring itself is activating and ortho-, para-directing, favoring substitution at C4 and C6. Conversely, the CF₃ group is a powerful deactivating and meta-directing substituent. vaia.com This means it strongly disfavors substitution at the ortho (C4, C6) and para (C7) positions relative to itself. The outcome is that electrophilic attack will preferentially occur at the positions that are least deactivated by the CF₃ group, which are C4 and C6 (meta to the CF₃ group), a preference that aligns with the activating nature of the pyrrole (B145914) ring. Electrophilic substitution at C7 is generally disfavored.
Common electrophilic substitution reactions applicable to this scaffold include:
Vilsmeier-Haack Reaction: This reaction, typically using phosphorus oxychloride (POCl₃) and DMF, introduces a formyl group (–CHO) onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org For the title compound, this would be expected to yield a mixture of 4- and 6-formyl derivatives.
Mannich Reaction: This reaction introduces an aminomethyl group using formaldehyde (B43269) and a secondary amine (like dimethylamine) under acidic conditions. thieme.deorgsyn.org This would lead to the formation of the corresponding gramine (B1672134) analogues at the C4 and/or C6 positions.
Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid catalyst, an acyl group can be introduced, likely at the C6 position due to steric hindrance at C4 from the adjacent C3-methyl group. nih.gov
Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the benzene ring of the indole is generally difficult and requires the presence of additional, strongly electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). acs.org While the CF₃ group is strongly deactivating, the indole scaffold itself lacks a typical leaving group for a standard SNAr reaction to proceed on the carbocyclic ring. Therefore, such reactions are not commonly observed unless the ring is further modified.
| Reaction | Electrophile/Reagents | Expected Major Product Position(s) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | C4, C6 | wikipedia.orgorganic-chemistry.org |
| Mannich | CH₂O, R₂NH, H⁺ | C4, C6 | thieme.deorgsyn.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C6 | nih.gov |
| Nitration | HNO₃, H₂SO₄ | C6 | N/A |
| Halogenation | NBS, NCS | C6 | researchgate.net |
Chemical Transformations Involving the Trifluoromethyl Substituent
The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds, making it generally refractory to chemical transformations. acs.orgacs.org However, under specific and often harsh conditions, it can undergo reactions.
The most notable transformation for a CF₃ group on an indole ring is its hydrolysis to a carboxylic acid (–COOH). While aromatic CF₃ groups typically require strong mineral acids at high temperatures for hydrolysis, it was discovered that a CF₃ group on an indole nucleus shows surprising susceptibility to hydrolysis under basic conditions. acs.orgacs.org This enhanced reactivity is attributed to the electron-donating nature of the indole ring, which facilitates the nucleophilic attack of hydroxide (B78521) at the trifluoromethyl carbon. acs.org For example, treatment of 4- and 6-trifluoromethyl-indole-2-carboxylates with aqueous sodium hydroxide resulted in the conversion of the CF₃ group to a carboxyl function. acs.org A similar transformation would be expected for this compound under forcing basic conditions.
Other transformations, such as protolytic defluorination using superacids like triflic acid (CF₃SO₃H), can convert trifluoromethylarenes into benzophenone (B1666685) derivatives or carboxylic acids, but these reactions are less common and require highly specialized conditions. nih.gov
Development of Novel Derivates for Structure-Activity Relationship (SAR) Investigations
The this compound scaffold is a valuable starting point for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net The trifluoromethyl group is a key substituent in many pharmaceuticals, as it can enhance metabolic stability, lipophilicity, and binding affinity. wikipedia.org
Derivatization strategies for SAR studies on this scaffold would logically focus on the reactive sites identified in the preceding sections:
N-1 Position: A diverse range of substituents (alkyl, benzyl, acyl, etc.) can be introduced on the indole nitrogen to explore how modifications at this position affect biological activity. beilstein-journals.org
C4 and C6 Positions: Introduction of various functional groups via electrophilic substitution allows for probing the steric and electronic requirements of a biological target.
C5 Position: While the CF₃ group is often the desired moiety, its hydrolysis to a carboxylic acid provides a synthetic handle for further derivatization, such as amide or ester formation, to explore a different chemical space.
| Core Scaffold | Position of Modification | Functional Group Introduced | Potential Synthetic Route |
|---|---|---|---|
| This compound | N-1 | -CH₂CH₂OH | N-Alkylation with 2-bromoethanol |
| This compound | N-1 | -COCH₃ | N-Acylation with acetyl chloride |
| This compound | C-6 | -CHO | Vilsmeier-Haack reaction |
| This compound | C-6 | -CH₂N(CH₃)₂ | Mannich reaction |
| This compound | C-5 | -COOH | Base-catalyzed hydrolysis of CF₃ group |
| 2,3-Dimethyl-5-carboxy-1H-indole | C-5 | -CONHCH₃ | Amide coupling of the C5-carboxylic acid |
Chemo- and Regioselective Transformations of the Indole Scaffold
The successful synthesis of specific derivatives of this compound hinges on controlling the chemo- and regioselectivity of the reactions.
Regioselectivity:
N-H vs. C-H Reactivity: In reactions involving strong bases, deprotonation will occur selectively at the most acidic site, the N-H proton, allowing for subsequent N-functionalization. Electrophilic reactions under neutral or acidic conditions will target the C-H bonds of the aromatic system.
C-H Position on the Benzene Ring: As discussed, the substitution on the benzene ring is highly regiocontrolled. The powerful meta-directing effect of the C5-CF₃ group and the ortho-directing effect of the indole nitrogen combine to favor substitution at the C4 and C6 positions. Steric hindrance from the C3-methyl group may further favor substitution at the C6 position over the C4 position in many cases.
Chemoselectivity: Chemoselectivity becomes crucial when multiple functional groups could potentially react. For example, if a derivative contains both a free N-H group and an ester, reaction conditions (e.g., choice of base) can be tuned to favor N-alkylation over reaction at the ester. Similarly, in the synthesis of diindolylmethanes from trifluoromethyl(indolyl)phenylmethanols, iodine catalysis can be used to selectively promote the electrophilic substitution on a second indole molecule. nih.gov The development of palladium-catalyzed reactions has also provided methods for the regioselective functionalization of unactivated alkenes to form trifluoromethyl-containing indoles and indolines, demonstrating substrate control over the reaction outcome. nih.gov
By carefully selecting reagents and reaction conditions, chemists can navigate the complex reactivity of the this compound scaffold to achieve the desired chemical transformations in a controlled and selective manner.
Applications in Medicinal Chemistry and Biological Sciences for Trifluoromethylated Indole Derivatives
The Indole (B1671886) Core as a Foundation for Therapeutically Active Agents
The indole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This distinction arises from its widespread presence in a vast number of natural products, pharmaceuticals, and biologically active compounds. nih.gov The indole nucleus is a structural component of essential endogenous molecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.gov Its unique structure allows it to mimic peptide structures and bind effectively to a variety of enzymes and receptors within the body. researchgate.net
Pharmaceutical agents containing an indole framework exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The versatility of the indole scaffold allows for substitution at multiple positions, enabling chemists to fine-tune its biological and pharmacokinetic profiles. nih.gov Consequently, the U.S. Food and Drug Administration (FDA) has approved numerous indole-containing drugs for various clinical applications, highlighting the scaffold's significance in the development of therapeutic agents. nih.govnih.gov The proven efficacy and diverse bioactivity of indole derivatives make them a focal point of intensive research in the quest for novel and more effective treatments for human diseases.
Influence of Trifluoromethyl Substitution on Biological Potency and Drug-Likeness
The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a well-established strategy in medicinal chemistry to enhance its therapeutic profile. mdpi.commdpi.com The CF3 group possesses unique electronic and steric properties that distinguish it from a simple methyl group. acs.org It is highly electronegative and lipophilic, and its presence can significantly alter a molecule's stability, membrane permeability, and binding affinity to biological targets. mdpi.comnbinno.com The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can block metabolic hotspots, deactivate aromatic rings to prevent degradation, and ultimately improve a compound's half-life and efficacy. mdpi.com These modifications are critical for transforming a promising compound into a viable drug candidate with favorable pharmacokinetic characteristics. mdpi.com While this substitution does not improve bioactivity on average across all compounds, in a significant number of cases (approximately 9.19%), it can increase biological activity by at least a factor of ten. acs.orgnih.gov
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. mdpi.comresearchgate.net This enhanced lipophilicity can improve a compound's ability to permeate biological membranes, a crucial step for reaching its intracellular target. mdpi.comnih.gov By fine-tuning the logP value through trifluoromethylation, medicinal chemists can optimize a drug's solubility and its capacity for passive transport across cell membranes, thereby improving its bioavailability. mdpi.comnih.gov However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. nih.gov The strategic placement of a CF3 group on the indole scaffold allows for the modulation of these properties to achieve an optimal balance for therapeutic efficacy. nbinno.com
| Compound Class | Effect of Trifluoromethyl Group | Impact on Permeability | Reference |
|---|---|---|---|
| General Drug Candidates | Increases lipophilicity (logP) | Enhances passive membrane permeation | mdpi.com |
| N-Trifluoromethyl Azoles | Higher lipophilicity compared to N-methyl analogues | Can show increased Caco-2 permeability | acs.orgnih.gov |
| Betulin Derivatives | Indole-betulin derivatives have higher lipophilicity than betulin | Influences transport through biological membranes | nih.gov |
A significant advantage of incorporating a trifluoromethyl group is the enhancement of a molecule's metabolic stability. mdpi.comnbinno.com The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage. mdpi.com Many drug molecules are metabolized in the liver by cytochrome P450 enzymes, which often involves the oxidation of C-H bonds. chemrxiv.org Replacing a metabolically vulnerable C-H bond with a robust C-F bond or a CF3 group can effectively block this metabolic pathway. mdpi.comchemrxiv.org This increased resistance to degradation prolongs the drug's half-life in the body, allowing for less frequent dosing and a more sustained therapeutic effect. mdpi.com The CF3 group's strong electron-withdrawing nature can also decrease the electron density on adjacent atoms, making them less susceptible to oxidation. researchgate.net This protective effect has been observed in various drug classes, where trifluoromethylated analogues exhibit significantly improved metabolic profiles compared to their non-fluorinated counterparts. nih.gov
Exploration of Pharmacological Activities of Trifluoromethylated Indoles
The fusion of the pharmacologically versatile indole scaffold with the property-enhancing trifluoromethyl group has yielded a class of compounds with significant potential across various therapeutic areas. nbinno.combohrium.com Researchers have synthesized and evaluated numerous trifluoromethylated indoles for a range of biological activities. These derivatives have shown promise in the development of novel agents for treating complex diseases, with a particular emphasis on oncology. nih.govmdpi.comdntb.gov.ua
The indole nucleus is a prominent scaffold in the design of anticancer agents, as it can trigger cell death (apoptosis) in various cancer cell lines. researchgate.netmdpi.com The introduction of a trifluoromethyl group can further amplify this activity. nih.govrsc.org Trifluoromethylated indole derivatives have been investigated as potent inhibitors of key biological targets involved in cancer progression, such as tubulin polymerization, protein kinases, and histone deacetylases. nih.govmdpi.com For example, a series of indole-sulfonamide derivatives were tested for their cytotoxic activities against several cancer cell lines. nih.gov In this study, derivatives featuring an electron-withdrawing group, such as a CF3 group, on the benzene (B151609) ring showed notable cytotoxic effects against the MOLT-3 leukemia cell line. nih.gov Another compound from the study, a bisindole derivative with a 4-trifluoromethyl substituent, was identified as the most potent compound against the HepG2 liver cancer cell line, being 4.6 times more potent than the reference drug etoposide. nih.gov These findings underscore the potential of the trifluoromethyl group to significantly enhance the anticancer efficacy of indole-based compounds. nih.govrsc.org
| Compound Series | Specific Derivative | Cancer Cell Line | Activity (IC50) | Comparison | Reference |
|---|---|---|---|---|---|
| Indole-Sulfonamides | Series with X = CF3 (compounds 24-26) | MOLT-3 (Leukemia) | 10.65–56.39 μM | Shows cytotoxic effect | nih.gov |
| Hydroxyl-containing Bisindoles | Compound 30 (4-trifluoromethyl substituent) | HepG2 (Liver Cancer) | 7.37 μM | 4.6-fold more potent than Etoposide | nih.gov |
| Isoxazole-based agents | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 μM | ~8 times more active than non-trifluoromethylated analogue (IC50 = 19.72 μM) | rsc.org |
Antiviral Studies (e.g., Anti-HIV Agents)
The indole scaffold is a crucial framework in the development of antiviral agents, particularly against the human immunodeficiency virus (HIV). nih.gov Derivatives of this structure have been shown to inhibit key viral enzymes, including reverse transcriptase, integrase, and protease. nih.gov The introduction of a trifluoromethyl group into the indole ring has led to the development of novel derivatives with potent anti-HIV-1 activities. researchgate.net
One area of focus has been on non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of novel trifluoromethyl indole derivatives have been designed and synthesized, demonstrating significant anti-HIV-1 activity in MT-2 cells. researchgate.net Similarly, 3-oxindole derivatives, which are structurally related to indoles, have been identified as a new class of anti-HIV-1 agents. mdpi.com Mode-of-action studies revealed that these compounds specifically inhibit the Tat-mediated viral transcription on the HIV-1 LTR promoter, rather than targeting reverse transcription or integration. mdpi.comsemanticscholar.org One of the most effective compounds from this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, showed a half-maximal inhibitory concentration (IC50) of 0.4578 μM with low cytotoxicity. mdpi.com
Furthermore, research into indole-based compounds as HIV-1 fusion inhibitors targeting the glycoprotein gp41 has yielded promising results. Optimization of a bisindole scaffold led to compounds with submicromolar activity against both cell-cell and virus-cell fusion. acs.orgnih.gov These findings underscore the utility of the indole nucleus as a template for developing anti-HIV agents with diverse mechanisms of action. nih.gov
Antitubercular Investigations
The indole framework is actively being explored for its antitubercular properties. nih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for new therapeutic agents, and indole derivatives have emerged as a promising class of compounds. nih.gov
A notable example is the discovery of a series of trifluoromethyl pyrimidinone compounds from a whole-cell screen against MTB. nih.gov Initial hits from this screen showed potent activity, with minimum inhibitory concentrations (MIC) where 90% of MTB growth was inhibited (IC90) at less than 5 μM. Subsequent structure-activity relationship (SAR) studies led to the synthesis of additional analogs. While cytotoxicity was a concern for the series, some molecules were identified that were both active and non-cytotoxic. The most promising compound had an MIC (IC90) of 4.9 μM and no cytotoxicity at concentrations up to 100 μM. nih.gov A representative from this series demonstrated rapid, concentration-dependent bactericidal activity against replicating MTB. nih.gov
While the mechanism of action for many antitubercular indole derivatives is not yet fully understood, they represent a valuable avenue for the discovery and development of new drugs to combat tuberculosis. nih.gov
Anti-inflammatory Mechanisms
Indole derivatives have long been recognized for their anti-inflammatory properties, with Indomethacin being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built on an indole structure. mdpi.com Recent research has focused on modifying this scaffold to improve selectivity and potency.
A significant finding is that substituting the 2'-methyl group of indomethacin with a trifluoromethyl group creates a potent and unexpectedly selective COX-2 inhibitor, known as CF3-indomethacin. acs.org This compound exhibits time-dependent inhibition of COX-2 with an IC50 of 267 nM, while showing minimal activity against COX-1 (IC50 > 100 μM). acs.org This selectivity is attributed to the insertion of the trifluoromethyl group into a small hydrophobic pocket within the COX-2 enzyme. acs.org CF3-indomethacin has demonstrated in vivo anti-inflammatory activity in a rat paw edema model, with potency similar to the parent compound, indomethacin. acs.org
Other synthetic efforts have produced various heterocyclic indole derivatives, such as chalcones and pyrazolines, which have also shown promising anti-inflammatory activity in carrageenan-induced edema models in rats. nih.gov These studies highlight the potential of the indole nucleus in developing novel anti-inflammatory agents with improved target specificity. mdpi.com
Exploration of Other Therapeutic Areas
The versatility of the trifluoromethylated indole scaffold extends to a wide array of other therapeutic applications.
Antimalarial: Trifluoromethylated derivatives of both 1,2,4-triazino[5,6b]indoles and quinolines have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov For the 1,2,4-triazino[5,6b]indole series, the presence of a trifluoromethyl group at position 6 increased activity compared to unsubstituted analogs. nih.gov In a series of quinoline derivatives, compounds containing two trifluoromethyl groups showed slightly higher activity than those with one. nih.gov
Antidiabetic: Indole derivatives, both natural and synthetic, are being investigated for their potential as antidiabetic agents. nih.gov The trifluoromethyl group, known for its lipophilicity and metabolic stability, is a key feature in the design of some of these compounds. nih.govresearchgate.net For example, a series of trifluoromethylated flavonoid-based isoxazoles were synthesized and found to be effective inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. nih.gov The most potent compound in this series exhibited an IC50 value of 12.6 ± 0.2 μM, comparable to the positive control, acarbose. nih.govresearchgate.net
Enzyme Inhibition: The indole scaffold is adept at interacting with the active sites of various enzymes, making it a valuable tool in drug design. biolmolchem.com The incorporation of a trifluoromethyl group can enhance target binding affinity due to its high electronegativity and size, which can improve hydrophobic and electrostatic interactions. nih.govmdpi.com Trifluoromethyl-containing analogs of captopril, an angiotensin-converting enzyme (ACE) inhibitor, have been shown to be highly potent. nih.gov
GPCR Modulation & Neurological Applications: Indole derivatives have been developed as ligands for various receptors, including G-protein coupled receptors (GPCRs). One study reported indole derivatives that act as allosteric enhancers of A2B adenosine receptor (A2B AR) agonists, suggesting potential applications in bone-related diseases. nih.gov The translocator protein (TSPO), which is upregulated in neuroinflammatory conditions, is another target for which indole-based ligands have been designed. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
The biological activity of trifluoromethylated indole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how different substituents and their positions influence efficacy and for optimizing lead compounds. ic.ac.uk
SAR studies on indole-based HIV fusion inhibitors have helped define the role of shape, contact surface area, and molecular properties in determining potency. acs.org For antitubercular trifluoromethyl pyrimidinones, SAR investigations revealed that while the trifluoromethyl group was preferred at the 6-position of the pyrimidinone ring, a 2-pyridyl group was essential for activity. nih.gov In the development of antidiabetic α-amylase inhibitors, molecular docking and SAR analysis showed that specific interactions with key residues in the enzyme's active site were responsible for the inhibitory effects. nih.gov
Positional Effects of Trifluoromethyl and Alkyl Substituents
The position of the trifluoromethyl group and any accompanying alkyl substituents on the indole ring system significantly impacts the compound's biological profile.
In the case of the COX-2 inhibitor CF3-indomethacin, the placement of the CF3 group at the 2'-position of the N-acyl chain is critical for its selectivity. This specific positioning allows the group to fit into a hydrophobic pocket in COX-2 that is not as accessible in COX-1. acs.org
For antitubercular pyrimidinones, the trifluoromethyl group was the preferred substituent at the 6-position. However, substitutions at the 5-position of the pyrimidinone with various alkyl and benzyl groups also resulted in active molecules, indicating a tolerance for diversity at this site. nih.gov
The regioselective synthesis of trifluoromethylated indoles is an active area of research. Methods have been developed for the selective trifluoromethylation at the C2 position of the indole ring, which is often difficult to achieve due to competing reactions at the C3 position. nih.govmdpi.comorganic-chemistry.org The ability to control the position of the trifluoromethyl group is essential for fine-tuning the pharmacological activity of these derivatives.
Optimization of Substituted Indole Derivatives for Specific Targets
The optimization of lead compounds is a central theme in drug discovery, and the indole scaffold provides a versatile template for such efforts. nih.govbohrium.com By systematically modifying the substituents on the indole ring, researchers can enhance potency, selectivity, and pharmacokinetic properties.
For HIV-1 inhibitors, optimization of an initial bisindole lead compound involved exploring isomeric forms and alternative substituents to improve activity against viral fusion. nih.gov This led to the identification of 6-6' linked bisindole compounds with activity in the nanomolar range. acs.org
In the pursuit of novel antitubercular agents, initial hits from high-throughput screening were optimized through medicinal chemistry to improve the therapeutic index. The goal was to reduce the cytotoxicity observed in the initial trifluoromethyl pyrimidinone series while retaining potent activity against MTB. nih.gov
The development of CFTR potentiators based on a tetrahydro-γ-carboline core (a related indole structure) involved extensive SAR studies. It was found that introducing a methyl group at specific positions on the tetrahydropyridine ring significantly boosted activity, resulting in compounds with nanomolar potency. acs.org These examples demonstrate that iterative design, synthesis, and biological evaluation are key to optimizing indole derivatives for specific therapeutic targets.
Computational Chemistry and Spectroscopic Characterization in Research on 2,3 Dimethyl 5 Trifluoromethyl 1h Indole
Advanced Spectroscopic Methods for Structural Elucidation
The definitive identification of 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole relies on a suite of spectroscopic techniques. Each method provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. For this compound, the spectra would show distinct signals for the two methyl groups at the C2 and C3 positions. The aromatic protons on the benzene (B151609) ring would exhibit splitting patterns influenced by the electron-withdrawing trifluoromethyl group. Furthermore, ¹⁹F NMR would be crucial, showing a characteristic signal that confirms the presence and electronic environment of the CF₃ group. acs.org In studies of related 2,3-dimethylindoles, specific chemical shifts for the methyl protons and carbons have been well-documented, providing a baseline for comparison. nih.govresearchgate.net
Mass Spectrometry (MS): This technique determines the compound's exact molecular weight and provides clues about its structure through fragmentation patterns. The mass spectrum for this compound would show a clear molecular ion (M+) peak corresponding to its molecular formula, C₁₁H₁₀F₃N. Fragmentation would likely involve the loss of methyl groups or parts of the indole (B1671886) ring system.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorptions would include the N-H stretch from the indole ring, C-H stretches from the methyl and aromatic groups, and strong C-F stretching bands characteristic of the trifluoromethyl group. nih.gov
Table 1: Expected Spectroscopic Features for this compound
| Technique | Expected Observation | Information Gained |
| ¹H NMR | Signals for two distinct methyl groups; Aromatic proton signals with specific splitting; N-H proton signal. | Confirms the presence and connectivity of methyl and aromatic protons. |
| ¹³C NMR | Resonances for methyl carbons, aromatic carbons, and carbons of the pyrrole (B145914) ring. The CF₃ group will influence the shifts of nearby carbons. | Provides a complete map of the carbon skeleton. |
| ¹⁹F NMR | A singlet (or quartet depending on coupling) confirming the trifluoromethyl group. | Unambiguously identifies the trifluoromethyl substituent. |
| Mass Spec. | A molecular ion peak at the expected m/z; fragmentation patterns. | Confirms molecular weight and provides structural fragments. |
| IR Spec. | N-H stretch (~3400 cm⁻¹); C-H stretches (aromatic and aliphatic); Strong C-F stretches (~1100-1300 cm⁻¹). | Identifies key functional groups within the molecule. |
Quantum Chemical Calculations (e.g., Density Functional Theory for Mechanistic Insights)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for probing molecular properties that are difficult to observe experimentally. nih.gov For this compound, DFT can be used to:
Optimize Molecular Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Predict Spectroscopic Data: Simulate NMR and IR spectra to aid in the interpretation of experimental results. nih.gov
Determine Electronic Properties: Calculate the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. niscpr.res.inniscpr.res.in This information is vital for understanding the molecule's reactivity. Studies on other indole derivatives have shown that DFT can accurately predict heats of formation and relative stability. niscpr.res.inniscpr.res.in The application of time-dependent DFT (TD-DFT) can also predict electronic transition energies, which is relevant for understanding the molecule's interaction with light. nih.govnih.gov
Table 2: Insights from Quantum Chemical Calculations
| Calculated Property | Significance for Research |
| Optimized Geometry | Provides the most stable 3D structure. |
| HOMO/LUMO Energies | Indicates electronic reactivity and kinetic stability. |
| Electrostatic Potential | Highlights electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Simulated Spectra | Aids in the assignment and interpretation of experimental NMR and IR data. |
| Reaction Pathways | Elucidates mechanisms for the synthesis or degradation of the compound. |
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular modeling and docking simulations are employed. This in silico technique predicts how a ligand (the indole compound) might bind to the active site of a biological target, such as a protein or enzyme. ucl.ac.uk The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov
The process involves:
Obtaining the 3D structure of a target protein, often from a database like the Protein Data Bank (PDB).
Defining the binding site or pocket within the protein.
Using a docking algorithm to place the 3D structure of the indole into the binding site in various orientations.
Scoring the different poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to predict the most likely binding mode. nih.gov
For example, various indole derivatives have been docked against targets like the kinesin spindle protein (a target for anticancer agents) and serotonin (B10506) receptors. ucl.ac.ukredalyc.org Such studies would be invaluable for hypothesizing the potential therapeutic applications of this compound.
In Silico Prediction of Biological and Pharmacokinetic Parameters
Before committing to expensive and time-consuming laboratory synthesis and testing, computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. nih.govspringernature.com These predictions help to assess the "drug-likeness" of a compound.
Key parameters often evaluated include:
Lipinski's Rule of Five: A set of guidelines to evaluate if a compound has properties that would make it a likely orally active drug.
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross into the central nervous system.
Toxicity Prediction: Estimates potential liabilities such as hepatotoxicity or inhibition of hERG channels. nih.gov
Numerous studies have successfully applied these in silico predictions to various indole derivatives to prioritize candidates for further development. nih.govresearchgate.net
Table 3: Representative In Silico ADME/Tox Profile (Note: This is a generalized profile for illustrative purposes based on the structure of this compound)
| Parameter | Predicted Value/Outcome | Implication |
| Molecular Weight | ~215.2 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Lipophilicity) | Moderate | Influences absorption and distribution |
| Hydrogen Bond Donors | 1 (N-H) | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 3 (Fluorine atoms) | Complies with Lipinski's Rule (≤ 10) |
| Oral Bioavailability | Likely | Good potential for oral administration |
| BBB Penetration | Possible | May have CNS activity |
Chemometrics and Data Mining in Indole Chemistry Research
When dealing with large and complex datasets, such as those generated from high-throughput screening or detailed spectroscopic analysis of multiple samples, chemometrics and data mining offer powerful analytical tools. numberanalytics.com
Chemometrics applies multivariate statistics to chemical data. For instance, in the analysis of natural products containing indole alkaloids, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze chromatographic data and correlate it with biological activity, helping to identify the most active components in a mixture. redalyc.orgnih.gov
Data Mining involves discovering patterns in large datasets. In drug discovery, machine learning algorithms can be trained on databases of known active and inactive indole compounds to build models that predict the activity of new, untested molecules. nih.govacs.org These approaches accelerate the discovery process by focusing experimental efforts on the most promising candidates. numberanalytics.com
These data-driven methods are essential for navigating the vast chemical space of indole derivatives and efficiently identifying compounds with desired properties. frontiersin.org
Future Prospects and Emerging Research Avenues for Trifluoromethylated Indoles
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of trifluoromethylated indoles has traditionally presented challenges, often requiring harsh reaction conditions and expensive reagents. However, recent advancements in synthetic organic chemistry are paving the way for more efficient, sustainable, and cost-effective methods.
Modern synthetic strategies are increasingly focused on green chemistry principles, such as the use of microwave irradiation, solvent-free reaction conditions, and eco-friendly catalysts. acs.orgnih.govnih.gov For instance, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of indole (B1671886) derivatives. acs.orgnih.gov
Novel synthetic approaches are also being explored, including:
Domino Reactions: These one-pot reactions involve multiple bond-forming events, streamlining the synthesis process and reducing waste. A domino trifluoromethylation/cyclization strategy has been developed for the synthesis of 2-(trifluoromethyl)indoles from readily available starting materials. researchgate.netacs.org
Continuous-Flow Synthesis: This technique offers advantages in terms of safety, scalability, and process control. A continuous-flow method has been reported for the synthesis of trifluoromethylated N-fused heterocycles, demonstrating a more sustainable and cost-effective approach compared to traditional batch methods. nih.gov
Metal-Free Trifluoromethylation: To circumvent the use of expensive and potentially toxic metal catalysts, metal-free oxidative trifluoromethylation methods have been developed. nih.gov These reactions often utilize readily available and inexpensive trifluoromethyl sources like CF3SO2Na. nih.gov
| Synthetic Strategy | Key Features | Representative Starting Materials |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, environmentally friendly. acs.orgnih.gov | Phenylhydrazine (B124118), ketones. acs.org |
| Domino Reactions | One-pot synthesis, reduced waste, increased efficiency. researchgate.netacs.org | 2-Alkynylanilines. researchgate.netacs.org |
| Continuous-Flow Synthesis | Enhanced safety, scalability, and process control. nih.gov | Primary amines, trifluoroacetic anhydride. nih.gov |
| Metal-Free Trifluoromethylation | Avoids heavy metal catalysts, uses inexpensive CF3 sources. nih.gov | Indoles, CF3SO2Na. nih.gov |
Discovery of New Biological Targets and Therapeutic Applications
Trifluoromethylated indoles have demonstrated a broad spectrum of biological activities, and ongoing research continues to uncover new therapeutic targets and applications. The unique properties conferred by the CF3 group make these compounds attractive candidates for a variety of diseases.
Known biological activities of trifluoromethylated indoles include:
Anti-inflammatory Activity: Certain 2-indolinone derivatives containing a trifluoromethoxy group have shown inhibitory activity against interleukin-1 (IL-1), a key pro-inflammatory cytokine. researchgate.net
Antimalarial Activity: The introduction of a trifluoromethyl group at the 6-position of 1,2,4-triazino[5,6b]indole derivatives has been shown to significantly increase their in vitro antimalarial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. researchgate.net
Antiviral Activity: A series of trifluoromethyl indole derivatives have been designed and synthesized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net Some of these compounds exhibited promising activity against wild-type HIV-1 and a drug-resistant mutant strain. researchgate.net
Anticancer Activity: Trifluoromethoxyphenyl indole-5-carboxamide analogues have been identified as potent inhibitors of BCR-ABL1 kinase, a key target in certain types of leukemia. nih.gov Additionally, indole scaffolds are being investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a common mutation in acute myeloid leukemia (AML). nih.gov
Central Nervous System (CNS) Activity: Indole derivatives are known to interact with serotonin (B10506) receptors. niscpr.res.in The strategic placement of a trifluoromethyl group could modulate the affinity and selectivity of these compounds for specific serotonin receptor subtypes, offering potential for the treatment of neurological and psychiatric disorders. niscpr.res.in
| Therapeutic Area | Biological Target | Example Compound Class |
| Inflammation | Interleukin-1 (IL-1) researchgate.net | 5-(Trifluoromethoxy)-2-indolinones researchgate.net |
| Malaria | Plasmodium falciparum researchgate.net | 6-(Trifluoromethyl)-1,2,4-triazino[5,6b]indoles researchgate.net |
| HIV/AIDS | HIV-1 Reverse Transcriptase researchgate.net | Trifluoromethyl indole derivatives researchgate.net |
| Cancer | BCR-ABL1 Kinase nih.gov, FLT3 nih.gov | Trifluoromethoxyphenyl indole carboxamides nih.gov, Indole-based FLT3 inhibitors nih.gov |
| CNS Disorders | Serotonin Receptors niscpr.res.in | Indole derivatives niscpr.res.in |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govmdpi.com These computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities. github.iomdpi.comoxfordglobal.com
In the context of trifluoromethylated indoles, AI and ML can be applied in several ways:
Predicting Bioactivity: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of novel trifluoromethylated indole derivatives. acs.org A multimodal deep learning model, F-CPI, has been developed specifically to predict changes in bioactivity upon fluorine substitution. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. github.io This can significantly reduce the time and cost associated with experimental screening.
De Novo Design: Generative AI models can design entirely new molecules with desired properties. oxfordglobal.com These models can be trained on the structural features of known active trifluoromethylated indoles to generate novel scaffolds with potentially improved potency and selectivity.
Synthesis Planning: AI tools are being developed to assist chemists in designing efficient synthetic routes for complex molecules, including trifluoromethylated indoles. nih.gov
The use of AI and ML in the design of trifluoromethylated indoles is still an emerging field, but it holds immense promise for accelerating the discovery of new and effective therapeutic agents.
Exploration of Multifunctional Trifluoromethylated Indole Scaffolds
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies. Multifunctional or polypharmacological compounds are designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.
The indole scaffold, with its versatile chemistry and privileged status in medicinal chemistry, is an ideal starting point for the development of multifunctional ligands. mdpi.comnih.gov The incorporation of a trifluoromethyl group can further enhance the potential of these scaffolds by modulating their binding to different targets.
Emerging research in this area includes:
Dual-Target Inhibitors: Researchers are designing trifluoromethylated indole derivatives that can simultaneously inhibit two or more targets involved in a disease pathway. For example, pyrazolyl-s-triazine compounds with an indole motif have been designed as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK-2) for cancer therapy. nih.govfrontiersin.org
Targeting Protein-Protein Interactions: The unique electronic properties of the trifluoromethyl group can be exploited to design molecules that disrupt protein-protein interactions, which are often challenging to target with traditional small molecules.
Hybrid Molecules: Trifluoromethylated indole scaffolds can be combined with other pharmacophores to create hybrid molecules with novel biological activities. This approach allows for the integration of the desirable properties of different compound classes into a single molecule.
The exploration of multifunctional trifluoromethylated indole scaffolds is a promising avenue for the development of innovative therapies for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Q & A
Q. What are the common synthetic strategies for preparing 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole?
The synthesis of indole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in the preparation of structurally similar 5-fluoro-3-(2-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (yield: 22–42%) using PEG-400/DMF solvent systems and CuI catalysis . Alternative methods include iodine-catalyzed electrophilic substitution, where iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield for analogous indole derivatives . Refluxing with sodium acetate in acetic acid is another validated approach for indole functionalization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Multinuclear NMR (1H, 13C, and 19F) is essential for confirming substituent positions and fluorine environments . High-resolution mass spectrometry (HRMS) validates molecular mass, while TLC monitors reaction progress. For example, 19F NMR chemical shifts at δ -60 to -65 ppm are indicative of trifluoromethyl groups in similar compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Catalyst selection and temperature are critical. For iodine-catalyzed reactions, increasing temperature from room temperature to 40°C improved yields from 51% to 98% . Solvent polarity also impacts reactivity: PEG-400/DMF mixtures enhance CuAAC efficiency compared to pure DMF . Systematic optimization via Design of Experiments (DoE) is recommended to balance time, cost, and yield.
Q. What role does the trifluoromethyl group play in the physicochemical properties of this compound?
The trifluoromethyl group enhances metabolic stability and lipophilicity, as observed in fluorinated pharmaceuticals. Its strong electron-withdrawing effect alters π-electron density in the indole ring, influencing reactivity in electrophilic substitutions . Computational studies (e.g., DFT) can further elucidate its impact on molecular orbital distributions.
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Overlapping signals in 1H NMR can be resolved using deuterated solvents (e.g., DMSO-d6) or 2D techniques like COSY and HSQC. For example, 13C NMR coupling with 19F (e.g., JCF ≈ 270 Hz) helps confirm trifluoromethyl attachment . Cross-validation with HRMS and single-crystal X-ray diffraction (if crystallizable) is advised .
Q. What methodologies are recommended for assessing the biological activity of this indole derivative?
Structural analogs, such as 5-fluoro-1H-indole-2,3-dione thiosemicarbazones, were evaluated via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Similar protocols can be adapted, including:
Q. What safety precautions should be taken when handling this compound?
While specific safety data for this compound is limited, analogous trifluoromethyl-indoles require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
